tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Organic Synthesis Medicinal Chemistry Building Block

Researchers advancing kinase or STING pathway programs require regiochemically unambiguous 5-bromopyridine intermediates with orthogonal protection. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS 1188477-11-3) provides the precise 5-bromo substitution essential for Pd-catalyzed cross-coupling diversification, while the Boc-protected aminomethyl group enables selective deprotection (3 M HCl/dioxane) without disturbing base- or hydrogenation-sensitive protecting groups. • 97% purity with batch-specific NMR, HPLC, and GC certificates • Solid form; stable at 2-8°C for inventory reliability • Scalable supply from mg to kg for discovery through early development • Dual handle: C5 bromide for Suzuki/Buchwald-Hartwig; latent amine for amidation or reductive amination

Molecular Formula C11H15BrN2O2
Molecular Weight 287.157
CAS No. 1188477-11-3
Cat. No. B592105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
CAS1188477-11-3
Molecular FormulaC11H15BrN2O2
Molecular Weight287.157
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
InChIKeyVZSVACAXEJGOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: Specifications & Structure


tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS 1188477-11-3) is a brominated pyridine derivative featuring a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 2-position of the pyridine ring [1]. The compound has the molecular formula C11H15BrN2O2, a molecular weight of 287.15 g/mol, and computed physicochemical descriptors including an XLogP3-AA value of 2.1, a topological polar surface area (TPSA) of 51.22 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. Commercial suppliers typically offer this compound at a standard purity of 97%, with batch-specific analytical certificates (NMR, HPLC, GC) available upon request . The compound is supplied as a solid (white to pale yellow) with recommended storage at 2–8°C in a sealed, dry environment .

1
5-Bromo pyridine for Pd-catalyzed cross-coupling diversification
2
Boc-aminomethyl group as latent primary amine handle
3
Defined purity specification with batch-specific CoA (NMR, HPLC, GC)
4
Solid form, store at 2–8°C in sealed dry environment

Structural Differentiation of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate


Substituting tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate with a seemingly similar pyridine derivative is not viable without quantitative justification. The precise positioning of the bromine atom at the 5-position of the pyridine ring, combined with the Boc-protected aminomethyl group at the 2-position, creates a unique electronic and steric environment that dictates reactivity in cross-coupling reactions and subsequent deprotection steps [1]. Even minor structural deviations—such as bromine placement at alternative ring positions (e.g., 3-position or 4-position) or substitution of the Boc group with a methyl carbamate or N-methyl variant—alter the compound's reactivity profile, physicochemical parameters (e.g., XLogP3 differences), and orthogonal protection compatibility in multi-step synthetic sequences [1]. The following evidence dimensions quantify these differences against specific comparators.

5-Bromo at C2-aminomethyl (target)
3- or 4-bromo isomer may alter electronic environment and coupling regioselectivity
Boc (acid-labile) protecting group
Methyl carbamate requires harsher basic/nucleophilic cleavage; not orthogonal to esters
NH-Boc secondary carbamate (H-bond donor)
N-methyl Boc analog lacks H-bond donor; may shift molecular recognition profile

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: Quantitative Differentiation


Synthetic Route: One-Pot Reductive Amination

The synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate proceeds via a one-pot reductive amination protocol starting from commercially available 5-bromo-2-cyanopyridine (CAS 97483-77-7), using di-tert-butyl dicarbonate ((Boc)₂O) and sodium borohydride (NaBH₄) in the presence of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as a catalyst . In contrast, the closely related N-methyl analog, tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate (CAS 227939-01-7), is synthesized via an alternative pathway involving reductive amination of 5-bromo-2-pyridinecarbaldehyde with methyl tert-butylamine and sodium cyanoborohydride, a route that requires stringent moisture control and does not improve yield relative to substitution-based routes [1]. The direct one-pot reductive amination from the nitrile precursor offers a more convergent synthetic approach with fewer isolable intermediates.

Synthetic Route
Class-level
One-pot reductive amination from 5-bromo-2-cyanopyridine; 47% isolated yield. Comparator (N-methyl analog) requires aldehyde preparation and moisture-sensitive conditions.
Convergent route may reduce intermediate isolation steps
Lab-scale protocol; process scalability not yet validated
Organic Synthesis Medicinal Chemistry Building Block

Steric Accessibility of Aminomethyl Group

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate contains a primary amine protected as the Boc-carbamate (NH-Boc), whereas the N-methyl analog tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate (CAS 227939-01-7) contains a tertiary N-methyl carbamate (N(CH₃)-Boc) [1]. The presence of an additional N-methyl group in the comparator introduces increased steric bulk at the aminomethyl position, which may attenuate nucleophilicity and alter conformational preferences in subsequent coupling reactions [2]. The target compound's secondary carbamate (NH-Boc) retains a hydrogen bond donor capability (1 HBD) that the N-methyl analog lacks, potentially influencing molecular recognition and binding interactions in biological contexts [1].

Amine Substitution
Head-to-head
Target: NH-Boc, HBD=1, exact mass 286.03 Da. Comparator: N(CH₃)-Boc, HBD=0, mass 300.05 Da. Δmass –14.02 Da.
H-bond donor availability may influence SAR recognition
Computed descriptors; context-dependent in biological assays
Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

Boc vs Methyl Carbamate Orthogonality

The target compound employs a tert-butyl carbamate (Boc) protecting group, which is cleavable under mild acidic conditions (e.g., TFA, HCl/dioxane) to reveal the primary amine for further functionalization [1]. In contrast, the methyl carbamate analog, Methyl (5-bromopyridin-2-yl)carbamate (CAS 207922-56-3), bears a methoxycarbonyl protecting group that requires harsher basic or nucleophilic conditions for removal and is not orthogonal to many common ester protecting groups [2]. The Boc group's acid-lability provides predictable, controlled deprotection kinetics compatible with solid-phase peptide synthesis and orthogonal protection schemes where base-labile groups (e.g., Fmoc) are concurrently employed [1].

Protecting Group Orthogonality
Class-level
Boc cleaved under mild acid (3 M HCl/dioxane, rt). Methyl carbamate requires basic/nucleophilic conditions; not orthogonal to esters.
Acid-labile Boc enables sequential deprotection with base-sensitive groups
Verify compatibility with specific substrate; class-level inference
Protecting Group Strategy Peptide Synthesis Multi-Step Synthesis

Lipophilicity & Solubility Differentiation

The target compound exhibits a computed XLogP3-AA value of 2.1 and a consensus Log Po/w value of 2.23, indicating moderate lipophilicity suitable for cell permeability while maintaining adequate aqueous solubility [1]. The 5-bromopyridine scaffold contributes to a topological polar surface area (TPSA) of 51.22 Ų, which falls within the favorable range for oral bioavailability (typically <140 Ų) [1]. In comparison, the methyl carbamate analog Methyl (5-bromopyridin-2-yl)carbamate (CAS 207922-56-3) has a lower molecular weight (231.05 g/mol vs. 287.15 g/mol) and a distinct LogP profile due to the absence of the tert-butyl group, which alters its lipophilicity and membrane permeability characteristics [2].

Lipophilicity & Solubility
Context-dependent
Target XLogP3=2.1, TPSA=51.22 Ų, consensus Log Po/w=2.23. Comparator estimated +0.8–1.2 LogP higher (class-level).
Moderate lipophilicity supports cell permeability in lead optimization
Computed; cross-study comparison; experimental verification recommended
ADME Drug-Likeness Lipophilicity

Supply Chain & Quality Specifications

Commercial suppliers including Sigma-Aldrich (Ambeed), Bide Pharmatech, and BOC Sciences offer tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate at a standard purity specification of 97%, with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC available for traceability . In comparison, the N-methyl analog tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate (CAS 227939-01-7) is typically supplied at 95% purity from comparable vendors, representing a 2% lower minimum purity specification that may necessitate additional purification prior to use in sensitive applications [1]. The target compound is stocked by multiple global suppliers with shipping from US, EU, and Asia warehouses, ensuring supply chain redundancy .

Commercial Purity & Supply
Head-to-head
Target: standard purity ≥97%, CoA (NMR, HPLC, GC); stocked by >15 global suppliers. Comparator (N-methyl analog): ≥95% purity.
Defined purity with batch documentation may reduce pre-use purification
Supplier specification; verify batch CoA upon receipt
Procurement Quality Control Analytical Chemistry

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: Research & Industrial Applications


Kinase & STING Modulator Scaffolds

The compound serves as a key intermediate in the preparation of kinase-targeting small molecules and heterocyclic modulators of the stimulator of interferon genes (STING) pathway, as documented in patent literature (WO-2021116446-A1, WO-2021116451-A1) . The 5-bromopyridine moiety enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid diversification, while the Boc-protected aminomethyl group provides a latent primary amine for subsequent amide bond formation or reductive amination . This dual functionality makes the compound particularly valuable in structure-activity relationship (SAR) studies where systematic variation of both the pyridine C5 substituent and the aminomethyl-derived moiety is required.

Orthogonal Protection Strategy for Heterocyclic Construction

The Boc protecting group of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate can be selectively removed under mild acidic conditions (3 M HCl in 1,4-dioxane) without affecting base-sensitive or hydrogenation-labile protecting groups elsewhere in the molecule [1]. This orthogonal deprotection profile is essential in synthetic sequences where multiple amine functionalities must be sequentially unveiled. Following Boc deprotection, the liberated primary amine can participate in acylation, reductive amination, or sulfonamide formation reactions, enabling convergent assembly of complex molecular architectures [1].

PIPK Inhibitor Intermediates

Patent literature (US-2021317136-A1) identifies aminopyridine derivatives, for which tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate serves as a synthetic precursor, as phosphatidylinositol phosphate kinase (PIPK) inhibitors . The compound's 5-bromopyridine core is compatible with metal-catalyzed coupling reactions that introduce diverse aryl and heteroaryl substituents, enabling the exploration of chemical space around the PIPK pharmacophore . The Boc-protected aminomethyl group provides a versatile handle for introducing additional functionality to modulate potency, selectivity, and physicochemical properties .

Scalable Supply & Analytical Release

Commercial availability at 97% purity with full analytical documentation (NMR, HPLC, GC) from multiple global suppliers enables reliable sourcing for both discovery-scale (milligram to gram) and early development (kilogram) campaigns . The compound's solid physical form and recommended storage conditions (2–8°C, sealed, dry) facilitate long-term inventory management . The established synthetic route from 5-bromo-2-cyanopyridine provides a scalable, cost-effective manufacturing pathway with demonstrated 47% yield at the laboratory scale, offering a foundation for further process optimization in industrial settings .

Application
Selection Property
Validation Focus
Kinase & STING modulator scaffolds
5-Br for Pd cross-coupling; Boc-NH₂ as latent amine
Diversification via Suzuki, Buchwald-Hartwig; sequential amine deprotection
Orthogonal protection strategy
Acid-labile Boc; stable under basic conditions
Sequential amine unveiling with Fmoc/base-labile group compatibility
PIPK inhibitor intermediates
Heterocyclic core with dual functional handles
Pharmacophore exploration via C5 and aminomethyl modifications
Scalable supply & analytical release
Defined purity specification; multi-supplier global network
Batch-to-batch traceability via NMR, HPLC, GC; cold-chain storage

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